Traboxopine
Overview
Description
Traboxopine is a chemical compound known for its specific dopamine-antagonistic activity. It has the chemical formula C19H23ClN2O2 and a molecular weight of 346.86 g/mol . This compound is primarily used in research settings and has not been approved for clinical use .
Preparation Methods
Synthetic Routes and Reaction Conditions
Traboxopine can be synthesized through a multi-step process involving the following key steps:
Formation of the core structure: The synthesis begins with the preparation of the dibenzo[d,g][1,3,6]dioxazocin core.
Chlorination: The core structure is then chlorinated to introduce the chlorine atom at the desired position.
Amine introduction:
Industrial Production Methods
Industrial production of this compound is not well-documented due to its primary use in research. the synthesis would likely involve similar steps as the laboratory synthesis, scaled up for industrial production.
Chemical Reactions Analysis
Types of Reactions
Traboxopine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, particularly involving the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Traboxopine has several applications in scientific research:
Chemistry: It is used as a model compound to study dopamine antagonism and related chemical properties.
Biology: this compound is used in biological studies to investigate its effects on dopamine receptors and related pathways.
Medicine: Although not approved for clinical use, this compound is studied for its potential therapeutic effects in conditions involving dopamine dysregulation.
Industry: Its applications in industry are limited, but it may be used in the development of new chemical entities with similar properties
Mechanism of Action
Traboxopine exerts its effects primarily through dopamine antagonism. It binds to dopamine receptors, blocking the action of dopamine and thereby modulating dopamine-related pathways. This mechanism is particularly relevant in the study of neurological and psychiatric disorders where dopamine plays a crucial role .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Another dopamine antagonist used in clinical settings.
Chlorpromazine: A well-known antipsychotic with dopamine antagonistic properties.
Risperidone: A newer antipsychotic with a similar mechanism of action
Uniqueness
Traboxopine is unique in its specific dopamine-antagonistic activity with potentially minimal undesirable side effects. This makes it a valuable compound for research, particularly in understanding dopamine-related mechanisms and developing new therapeutic agents .
Properties
IUPAC Name |
3-(3-chlorobenzo[d][1,3,6]benzodioxazocin-5-yl)-N,N,2-trimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-14(11-21(2)3)12-22-16-6-4-5-7-18(16)23-13-24-19-9-8-15(20)10-17(19)22/h4-10,14H,11-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQODSURYUNVIBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2OCOC3=C1C=C(C=C3)Cl)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869401 | |
Record name | Traboxopine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90869401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103624-59-5 | |
Record name | Traboxopine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103624595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Traboxopine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90869401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRABOXOPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRU90S9ANF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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